

An In-depth Technical Guide to Quizalofop-P-tefuryl: Chemical Structure and Properties

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Compound of Interest

Compound Name: Quizalofop-P-tefuryl

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mode of action of **Quizalofop-P-tefuryl**. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

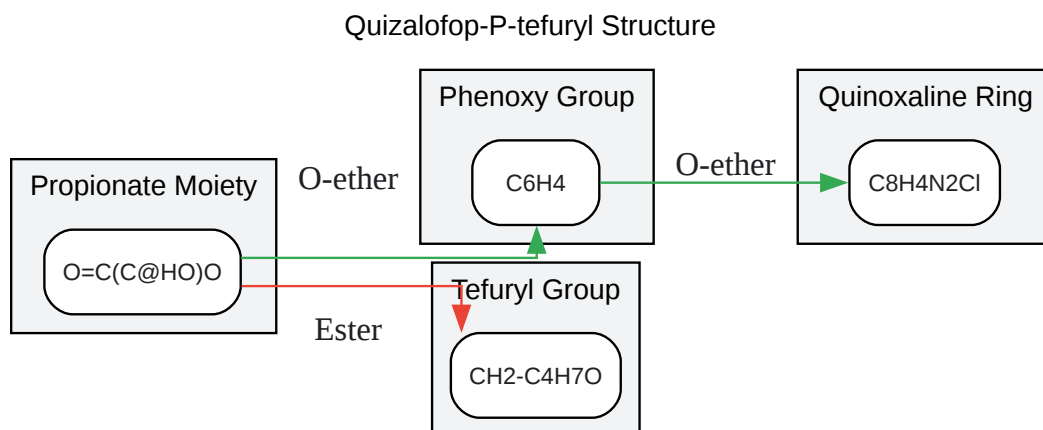
Chemical Identity and Structure

Quizalofop-P-tefuryl is the International Organization for Standardization (ISO)-approved common name for the R-enantiomer of quizalofop-tefuryl.[1] It belongs to the aryloxyphenoxypropionate class of herbicides.[1][2] The 'P' in its name designates it as the pesticidally active R-enantiomer.[1]

IUPAC Name: (RS)-tetrahydrofurfuryl (R)-2-[4-(6-chloroquinoxalin-2-ylloxy)phenoxy]propionate[3]

CAS Registry Number: 119738-06-6[1][2]

Below is a simplified representation of the chemical structure of **Quizalofop-P-tefuryl**.



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Caption: Simplified 2D representation of **Quizalofop-P-tefuryl**'s key functional groups.

Physicochemical Properties

The physicochemical properties of **Quizalofop-P-tefuryl** are summarized in the table below. These properties are crucial for understanding its environmental fate, bioavailability, and formulation development.

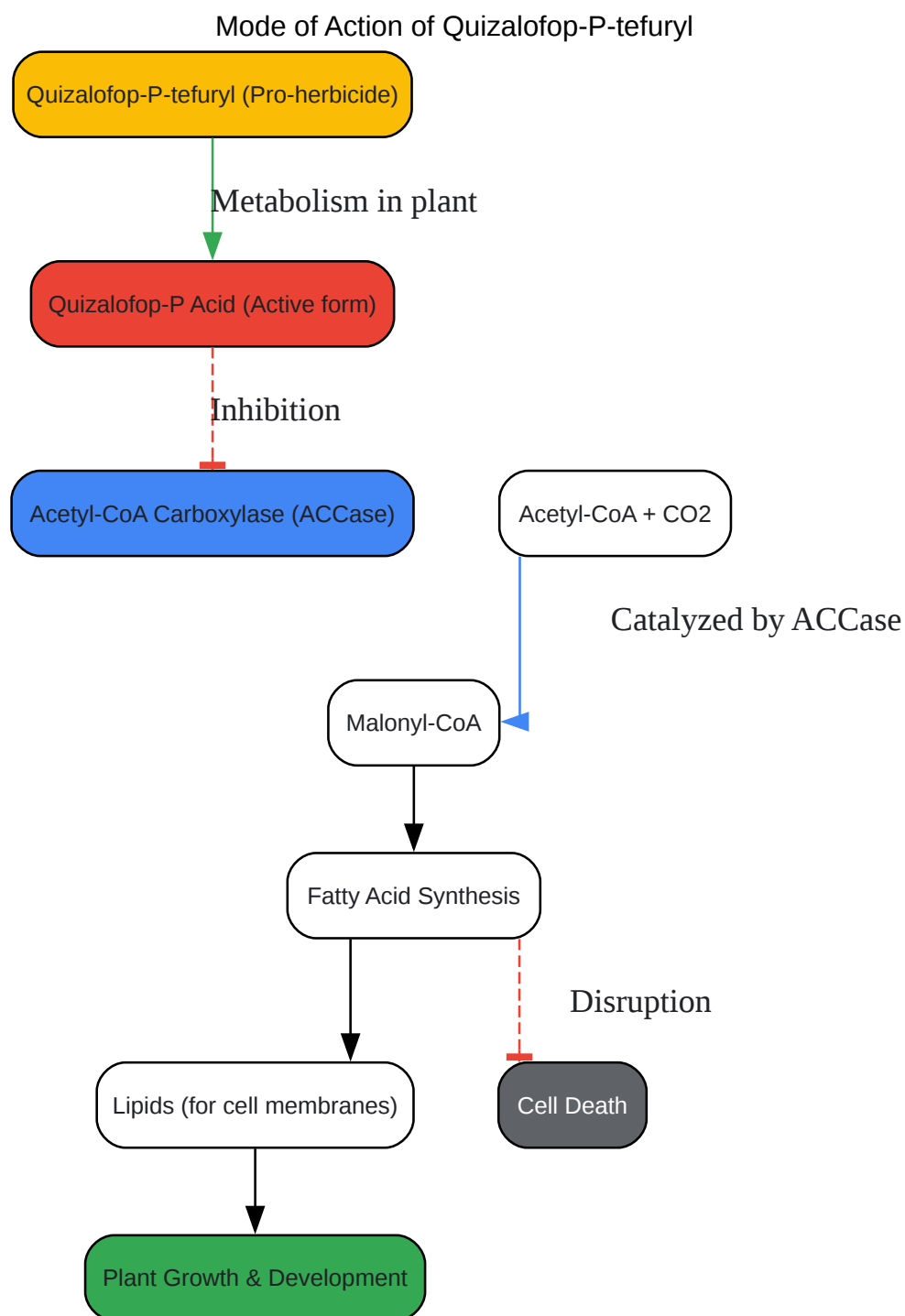
Property	Value	Reference
Molecular Formula	C ₂₂ H ₂₁ ClN ₂ O ₅	[3][4]
Molecular Weight	428.9 g/mol	[3][4]
Physical Form	Thick yellow liquid, which can crystallize upon standing at room temperature.	[3]
Melting Point	59-68 °C	[3][5]
Boiling Point	Decomposes before boiling	
Vapor Pressure	7.9 x 10 ⁻³ mPa (25 °C)	[3]
Solubility in Water	4 mg/L (25 °C)	[3]
Solubility in Organic Solvents	Toluene: 652 g/L, Hexane: 12 g/L, Methanol: 64 g/L	[3]
Octanol-Water Partition Coefficient (logP)	4.32 (25 °C)	[2][3]
pKa	1.25 (25 °C)	[3]
Henry's Law Constant	8.47 x 10 ⁻⁴ Pa m ³ /mol	[3]

Mode of Action: ACCase Inhibition

Quizalofop-P-tefuryl is a systemic herbicide that is absorbed through the leaves and translocated to the meristematic tissues of the plant.[1][6] It acts as a pro-herbicide, meaning it is converted into its biologically active form, quizalofop-P acid, within the plant.[2]

The primary mode of action of quizalofop-P acid is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1][7] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and play a vital role in plant growth and development.[7][8] By inhibiting ACCase, **Quizalofop-P-tefuryl** disrupts lipid biosynthesis, leading to a loss of cell membrane integrity and ultimately, cell death in susceptible grass weeds.[8] Dicotyledonous plants are generally tolerant to this class of herbicides due to a less sensitive ACCase enzyme.[7][9]

The following diagram illustrates the signaling pathway of ACCase inhibition by **Quizalofop-P-tefuryl**.



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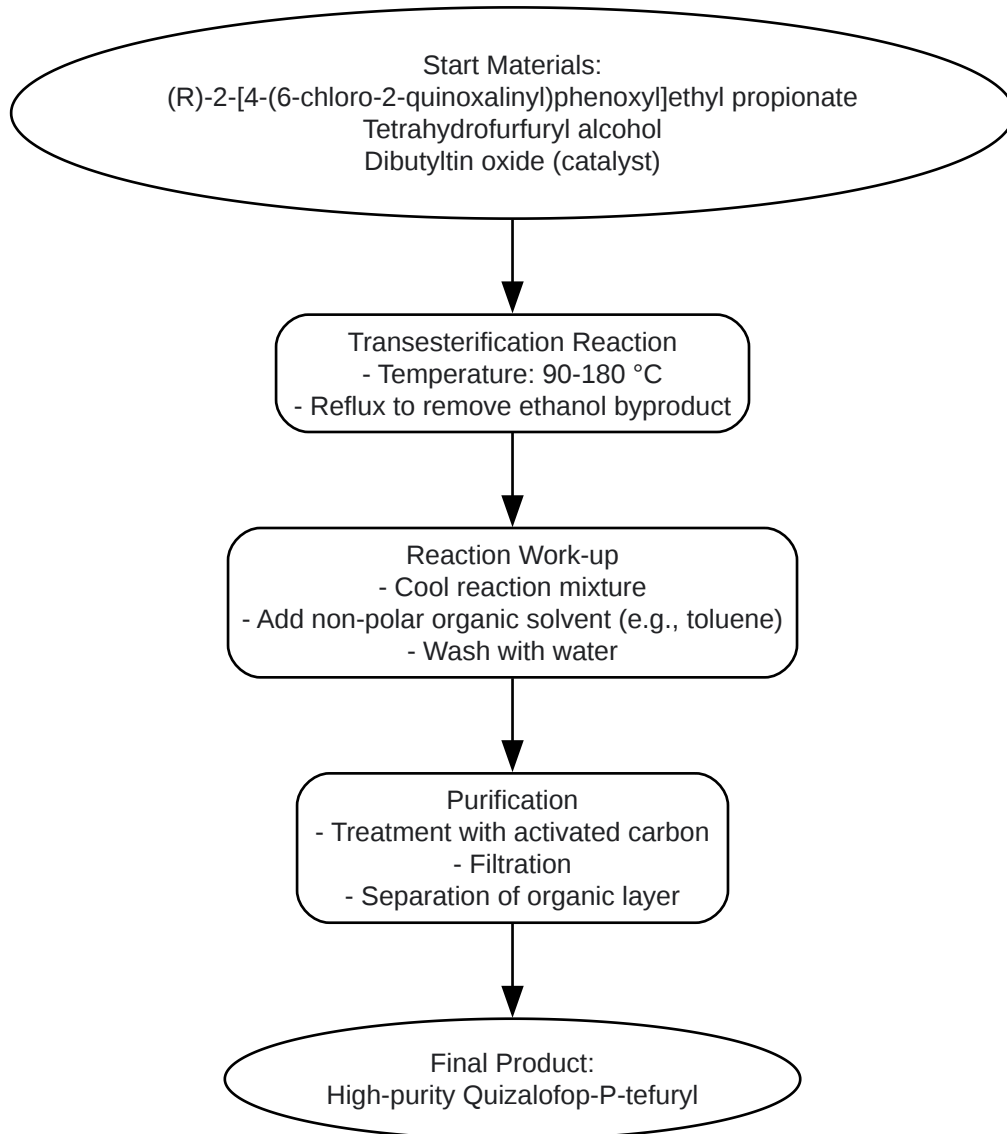
Caption: Inhibition of fatty acid synthesis by **Quizalofop-P-tefuryl**.

Experimental Protocols

Synthesis of Quizalofop-P-tefuryl

The commercial synthesis of **Quizalofop-P-tefuryl** is typically achieved through a transesterification process.[1] A general workflow for its synthesis is outlined below. It is important to note that specific reaction conditions, such as temperature, reaction time, and catalyst loading, may require optimization.

General Synthesis Workflow for Quizalofop-P-tefuryl



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Caption: A generalized workflow for the synthesis of **Quizalofop-P-tefuryl**.

A reported laboratory-scale synthesis involves the reaction of D(+)-2-[4-(6-chloro-2-quinoxalyloxy)phenoxy]propionic acid with tetrahydrofurfuryl 2-methanesulfonate in the presence of potassium carbonate and tri-n-butylamine in a solvent mixture of toluene and N,N-

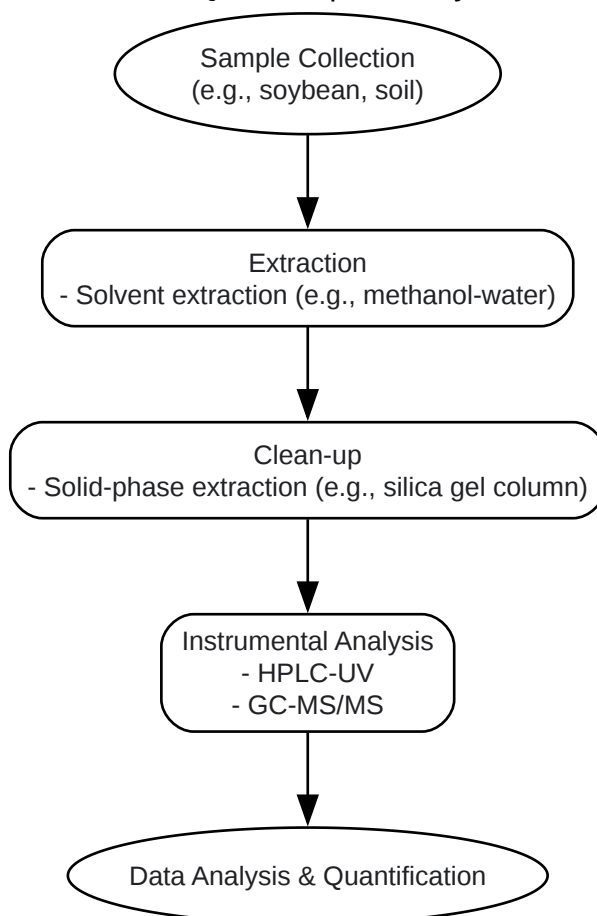
dimethylformamide.[10] The reaction is heated, and after completion, the product is isolated by washing the reaction mixture with water and removing the solvent under reduced pressure.[10]

Analytical Methods for Residue Analysis

The determination of **Quizalofop-P-tefuryl** residues in various matrices, such as crops and soil, is essential for regulatory purposes and environmental monitoring. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are common analytical techniques employed for this purpose.

A general workflow for the analysis of **Quizalofop-P-tefuryl** residues is presented below.

General Workflow for Quizalofop-P-tefuryl Residue Analysis



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Caption: A typical workflow for the analysis of **Quizalofop-P-tefuryl** residues.

HPLC Method Example:

An HPLC method for the analysis of **Quizalofop-P-tefuryl** in soybean has been reported.[11] The method involves extraction with a methanol-water mixture, followed by clean-up using a silica gel column.[11] The final determination is carried out by HPLC with a UV detector.[11]

Environmental Fate and Toxicology

Quizalofop-P-tefuryl is subject to degradation in the environment. In soil, it is degraded by hydrolysis with a reported half-life of 8 days.[3] It undergoes photodegradation in aquatic systems, with a half-life of 25 hours.[3] The technical grade material is reported to be highly toxic to fish.[5]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and mode of action of **Quizalofop-P-tefuryl**. The information presented, including the structured data tables and diagrams, serves as a valuable resource for researchers, scientists, and professionals in the fields of agricultural science, environmental chemistry, and drug development. Further research into detailed synthetic and analytical protocols will continue to enhance our understanding and application of this important herbicide.

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